molecular formula C15H10INO B2663883 (3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 117847-39-9

(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No. B2663883
CAS RN: 117847-39-9
M. Wt: 347.155
InChI Key: IGTKYLFYBCCOAB-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

A similar compound, 10H-indolo[1,2-a]indol-10-one, has been synthesized via a palladium-catalyzed C–H bond activation and difluorocarbene transfer . This method features high reactivity, good functional group tolerance, a simple operation procedure, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds involves a complex arrangement of carbon, hydrogen, and nitrogen atoms. For example, the compound U0126 has a molecular formula of C18H16N6S2 .


Chemical Reactions Analysis

The synthesis of similar compounds often involves reactions such as C–H bond activation and difluorocarbene transfer . These reactions can be catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary. For instance, 2-Iodophenyl isothiocyanate is a pale yellow to dark brown crystalline powder .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the context in which they are used. For example, U0126 is used as a selective MAP Kinase Kinase (MKK, MEK) inhibitor .

Safety and Hazards

These compounds can be hazardous. For example, 2-Iodophenyl isothiocyanate is toxic if inhaled, harmful if swallowed, and harmful in contact with skin .

properties

IUPAC Name

(3Z)-3-[(2-iodophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-9H,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTKYLFYBCCOAB-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.